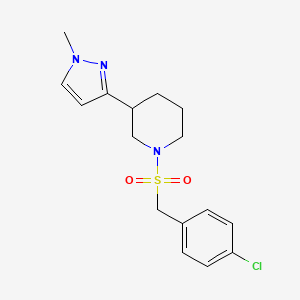
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring fused with a pyrazole ring and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol typically involves the reaction of 3-phenyl-1H-pyrazole with pyridazine derivatives under specific conditions. One common method includes the use of ethanol as a solvent and potassium hydroxide as a base, followed by the addition of carbon disulfide at low temperatures (0–5°C) . This reaction yields the desired thiol compound through nucleophilic substitution and cyclization processes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions at the thiol group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Alkyl or acyl derivatives of the thiol group.
Wissenschaftliche Forschungsanwendungen
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Wirkmechanismus
The mechanism of action of 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . The pyrazole and pyridazine rings can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-pyrazol-1-yl)pyridazine: Lacks the thiol group, making it less reactive in certain chemical reactions.
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-amine: Contains an amine group instead of a thiol group, leading to different reactivity and biological activity.
3-(3-phenyl-1H-pyrazol-1-yl)pyridazine-6-thiol: Isomeric form with different positioning of the thiol group.
Uniqueness
6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol is unique due to the presence of both a thiol group and a fused pyrazole-pyridazine ring system. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
3-(3-phenylpyrazol-1-yl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-7-6-12(14-15-13)17-9-8-11(16-17)10-4-2-1-3-5-10/h1-9H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJITVRZXEYMJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
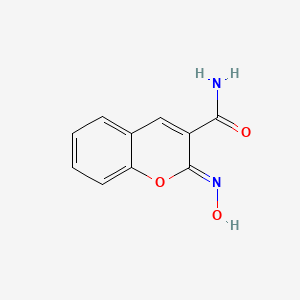
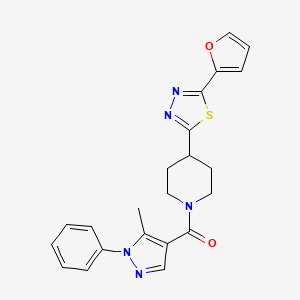
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2481512.png)
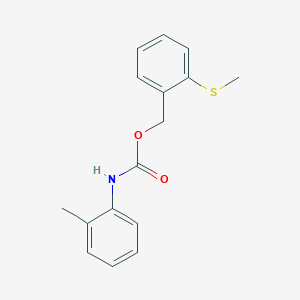
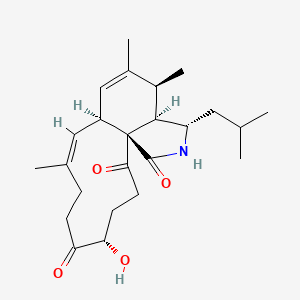
![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)




